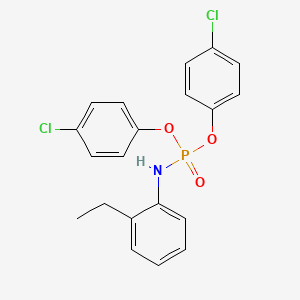![molecular formula C18H16ClN3O2 B5035286 N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including pharmacology and biochemistry. In
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, studies have shown that it may interact with certain enzymes and proteins, leading to changes in their activity and function. It has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory effects. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its potential as a fluorescent probe. It can be used to label proteins and enzymes, allowing for visualization and tracking of their activity. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its effects on specific enzymes and proteins in more detail, in order to better understand its mechanism of action. Additionally, further research could be done to improve its solubility and bioavailability, in order to maximize its effectiveness in lab experiments.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 5-(2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid with 5-chloro-2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential applications in various fields of scientific research. In pharmacology, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, it has been studied for its effects on enzymes and proteins, as well as its potential as a fluorescent probe.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-5-3-4-6-14(11)18-21-16(22-24-18)10-17(23)20-15-9-13(19)8-7-12(15)2/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHKMLPNVPTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5035222.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035226.png)
![1-methyl-17-(2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5035231.png)
![3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5035238.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5035240.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)

![3-[(3,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5035310.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)